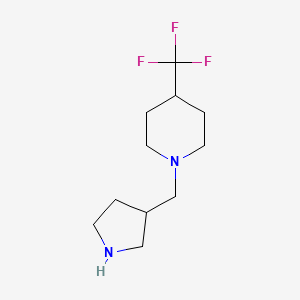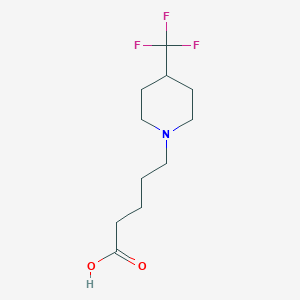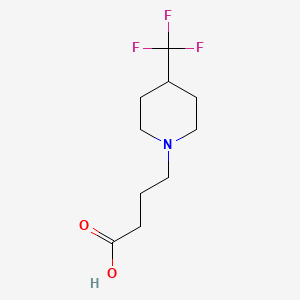
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazine ring with an amine group.
Métodos De Preparación
The resulting intermediate can then undergo Buchwald-Hartwig amination or Suzuki and Sonogashira coupling reactions to yield the desired compound . Industrial production methods may involve scalable and optimized versions of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using reagents like antimony trifluoride. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions
Aplicaciones Científicas De Investigación
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism by which 5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules through electron-withdrawing and electron-donating effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
5-(2-(Trifluoromethoxy)phenyl)pyrazin-2-amine can be compared with other trifluoromethoxy-substituted compounds and pyrazine derivatives. Similar compounds include:
2-chloro-5-trifluoromethoxypyrazine: Used in similar synthetic applications but with different reactivity due to the presence of a chlorine atom.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different structural frameworks and applications. The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group with the pyrazine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-4-2-1-3-7(9)8-5-17-10(15)6-16-8/h1-6H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWUMLHJBMGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











amine](/img/structure/B7940872.png)

![Methyl 2-[(2R)-2-amino-N,3-dimethylbutanamido]acetate](/img/structure/B7940884.png)
